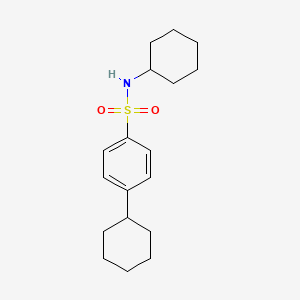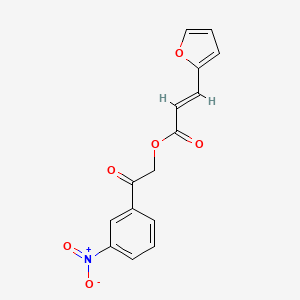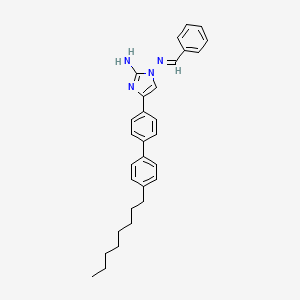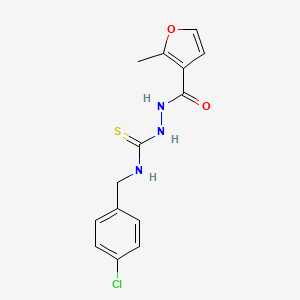
N,4-dicyclohexylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of sulfonamides typically involves the reaction of sulfonyl chlorides with primary amines. For example, N-benzyl-4-methylbenzenesulfonamides can be prepared through a two-step synthetic process that starts with the treatment of 4-methylbenzenesulfonyl chloride with a primary amine, followed by the benzylation of the resulting sulfonamide (Stenfors & Ngassa, 2020). Although the specific synthesis of N,4-dicyclohexylbenzenesulfonamide might differ, the general approach is likely to be similar, involving corresponding cyclohexylamine and benzenesulfonyl chloride derivatives.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be determined through spectroscopic and crystallographic means, as demonstrated for related sulfonamides. Crystallographic analysis reveals the spatial arrangement of atoms within the molecule and their intermolecular interactions, such as hydrogen bonding and π-π interactions (Alaşalvar et al., 2018). These analyses are crucial for understanding the physical and chemical behavior of the compound.
Chemical Reactions and Properties
Sulfonamides, including this compound, participate in various chemical reactions. For instance, they can undergo alkylation reactions to produce N-alkylated sulfonamides with potential biological activity (Fukuyama et al., 1995). The chemical properties of sulfonamides, such as their reactivity and the types of reactions they can participate in, are significantly influenced by the nature of their substituents and the overall molecular structure.
作用機序
Target of Action
N,4-Dicyclohexylbenzenesulfonamide, like other sulfonamides, primarily targets carbonic anhydrase (CA) and dihydropteroate synthetase . Carbonic anhydrase is an enzyme that assists rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions. This enzyme plays a crucial role in various biological processes such as respiration and the transport of carbon dioxide/bicarbonate . Dihydropteroate synthetase is another enzyme inhibited by sulfonamides, which is involved in the synthesis of folic acid, a vital component for DNA replication .
Mode of Action
This compound interacts with its targets by mimicking the natural substrates of these enzymes, thereby inhibiting their normal function . By binding to the active sites of carbonic anhydrase and dihydropteroate synthetase, this compound prevents these enzymes from participating in their respective reactions, leading to a decrease in the production of bicarbonate ions and folic acid .
Biochemical Pathways
The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. The reduction in bicarbonate ion production can disrupt pH regulation and various processes that rely on carbonic acid/bicarbonate buffering system . The inhibition of folic acid synthesis impairs the ability of cells to replicate their DNA, which can lead to cell death or impaired growth .
Result of Action
The molecular and cellular effects of this compound’s action primarily include the disruption of pH balance and inhibition of cell growth or cell death due to impaired DNA replication . These effects can lead to the compound’s antimicrobial and potential anticancer activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of light can lead to the photodegradation of sulfonamides, potentially reducing their effectiveness . Additionally, the pH of the environment can impact the ionization state of the compound, which may affect its absorption and distribution .
将来の方向性
特性
IUPAC Name |
N,4-dicyclohexylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2S/c20-22(21,19-17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h11-15,17,19H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSSCTBBGKBROB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(butyrylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5862826.png)






![N-(4-{2-[(4-hydroxy-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5862881.png)
![N-(2,4-difluorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5862885.png)

![N'-{[(2-methoxyphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5862907.png)

![1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-1,4-pentadien-3-one](/img/structure/B5862919.png)